2,2-difluoro-3-(morpholin-4-yl)propan-1-ol
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Overview
Description
2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol is a chemical compound with the molecular formula C7H13F2NO2 and a molecular weight of 181.18 g/mol . It is characterized by the presence of a morpholine ring and two fluorine atoms attached to a propanol backbone. This compound is primarily used in research and development, particularly in the pharmaceutical industry .
Preparation Methods
The synthesis of 2,2-difluoro-3-(morpholin-4-yl)propan-1-ol typically involves the reaction of morpholine with a suitable fluorinated precursor. One common method includes the reaction of morpholine with 2,2-difluoro-1-chloropropane under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.
Chemical Reactions Analysis
2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles such as halides, amines, or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 2,2-difluoro-3-(morpholin-4-yl)propan-1-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity.
Comparison with Similar Compounds
2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol can be compared with other similar compounds, such as:
2,2-Difluoro-3-(piperidin-4-yl)propan-1-ol: This compound has a piperidine ring instead of a morpholine ring, which can lead to different biological activities and chemical properties.
2,2-Difluoro-3-(pyrrolidin-4-yl)propan-1-ol: The presence of a pyrrolidine ring in this compound can also result in distinct chemical and biological characteristics.
The uniqueness of this compound lies in its specific structure, which combines the properties of fluorinated compounds with the morpholine ring, making it a valuable intermediate in various research and industrial applications.
Properties
CAS No. |
1314398-32-7 |
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Molecular Formula |
C7H13F2NO2 |
Molecular Weight |
181.2 |
Purity |
95 |
Origin of Product |
United States |
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